
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) is a complex organic compound with a unique structure. It belongs to the class of pyrrolizines, which are known for their diverse biological activities. This compound is characterized by its hexahydro structure and the presence of an isopropyl group at the 2-position. The stereochemistry is defined by the (1R,2R,7aR) configuration.
Méthodes De Préparation
The synthesis of 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrrolizine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the isopropyl group: This step involves the alkylation of the pyrrolizine ring with an isopropyl halide under basic conditions.
Hydrogenation: The final step involves the hydrogenation of the pyrrolizine ring to obtain the hexahydro derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) can be compared with other pyrrolizine derivatives. Similar compounds include:
- 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-
- 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylpropyl)-
- 1H-Pyrrolizin-1-amine,hexahydro-2-(1-ethylpropyl)-
These compounds share a similar core structure but differ in the substituents attached to the pyrrolizine ring. The uniqueness of 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(1R,2R,8R)-2-propan-2-yl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine |
InChI |
InChI=1S/C10H20N2/c1-7(2)8-6-12-5-3-4-9(12)10(8)11/h7-10H,3-6,11H2,1-2H3/t8-,9+,10+/m0/s1 |
Clé InChI |
NCTGJQCEKGJWIA-IVZWLZJFSA-N |
SMILES isomérique |
CC(C)[C@@H]1CN2CCC[C@@H]2[C@@H]1N |
SMILES canonique |
CC(C)C1CN2CCCC2C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


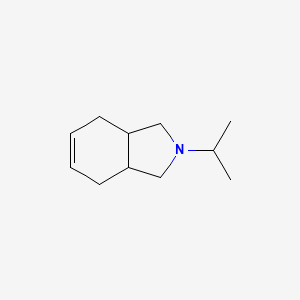
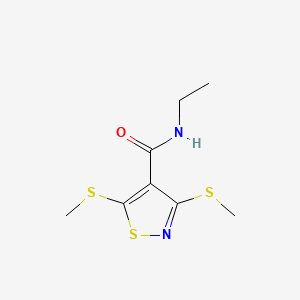



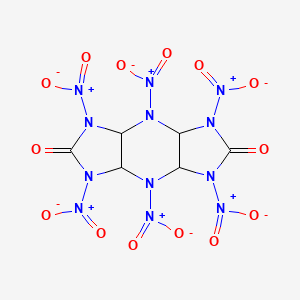
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
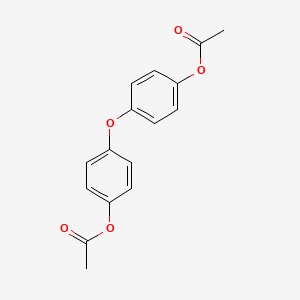
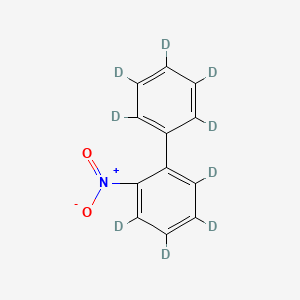

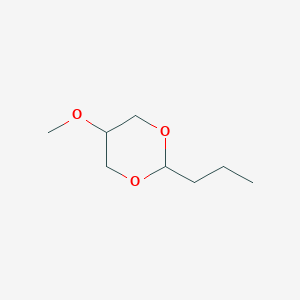
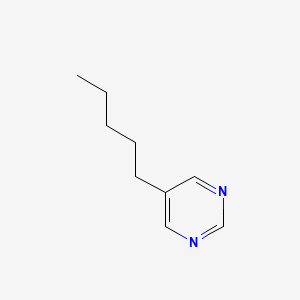
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
